3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-methyl-3-methylsulfonyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3S/c1-11-5-4(6(12)9-3-8-5)7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVMLOQPZAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Pathway
The traditional route begins with the synthesis of pyrazolo[3,4-d]pyrimidine derivatives via heterocyclic cyclization. The key precursor is an ortho-amino ester of pyrazole, which undergoes cyclization with suitable nitriles or related electrophiles under acidic or basic conditions.
Reaction Conditions
- Reagents: Ortho-amino ester of pyrazole, nitriles (e.g., acetonitrile, aromatic nitriles)
- Catalysts: Usually acids like hydrochloric acid (HCl) or bases such as sodium hydroxide
- Solvents: Dioxane, ethanol, or other polar aprotic solvents
- Procedure:
- Mix precursor and nitrile in solvent
- Bubble dry HCl gas through the mixture to facilitate cyclization
- Stir for extended periods (typically 6 hours)
- Quench with ice, basify, and isolate the precipitate
Example Data
| Entry | Starting Material | Nitrile Type | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Ortho-amino ester | Acetonitrile | 6 hours | 70-85% | Acidic conditions |
This method is reliable but often involves prolonged reaction times and harsh conditions, which can limit yield and purity.
Microwave-Assisted Synthesis
Rationale and Advantages
Microwave irradiation has revolutionized heterocyclic synthesis by offering rapid, cleaner, and higher-yielding routes. It enhances molecular interactions, reduces reaction times, and improves selectivity.
Procedure
- Reagents:
- Pyrazole ortho-amino ester
- Nitriles (aliphatic or aromatic)
- Potassium tert-butoxide (base)
- Reaction Conditions:
- Microwave power: 960 W
- Temperature: Controlled internally
- Time: 2.5–3.5 minutes
- Process:
- Combine reagents in a sealed vial
- Microwave irradiation under continuous temperature control
- After completion, pour into ice, neutralize, and filter
Data Summary
| Entry | Reagents | Reaction Time | Yield | Advantages |
|---|---|---|---|---|
| 2 | Pyrazole ester + nitrile | 3 min | 80-90% | Rapid, high yield, cleaner |
This method significantly reduces reaction time and improves overall efficiency, making it suitable for large-scale synthesis.
Synthesis of Specific Derivatives
Alkyl and Aryl Substituted Derivatives
Derivatives such as 6-methyl , 6-ethyl , 6-benzyl , and 6-phenyl variants are synthesized by substituting the nitrile component with corresponding aliphatic or aromatic nitriles. These are prepared via either conventional or microwave methods, with the latter providing higher yields and cleaner products.
Example Data for Derivatives
| Compound | Nitrile Used | Method | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| 2a | 2,4-Dinitrophenyl nitrile | Conventional | 6 hours | 75% | Extended reaction time |
| 2c | Benzyl nitrile | Microwave | 3 min | 85% | Cleaner, faster |
Key Reaction Parameters and Data Tables
| Parameter | Conventional Method | Microwave Method | Impact |
|---|---|---|---|
| Reaction time | ~6 hours | 2.5–3.5 minutes | Significantly reduced |
| Temperature | Reflux or heating | Internal microwave temperature | Higher efficiency |
| Yield | 70-85% | 80-90% | Improved yields with microwave |
Notes on Optimization and Research Findings
- Base Catalysis: Use of potassium tert-butoxide enhances nucleophilicity, facilitating cyclization.
- Solvent Choice: Dioxane and ethanol are preferred for their boiling points and solvation properties.
- Microwave Power: Optimal at 960 W; higher power accelerates reaction without degradation.
- Purification: Recrystallization from suitable solvents yields pure compounds, confirmed via spectral analysis.
Summary of Research Findings
- Microwave-assisted synthesis offers a superior alternative to conventional methods, with higher yields , shorter reaction times , and better purity .
- The heterocyclic precursors and nitrile components are versatile, allowing for a diverse array of derivatives .
- Reaction conditions such as base strength, solvent, and microwave parameters are critical for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study by Kochetkov et al. demonstrated that modifications on the pyrazolo-pyrimidine structure could enhance its cytotoxic effects against human cancer cells .
2. Antiviral Properties
The compound has been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes. This potential has made it a candidate for further development as an antiviral agent targeting RNA viruses .
3. Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyrazolo derivatives. Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating neurodegenerative diseases .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit certain kinases makes it a valuable tool in biochemical research for understanding signaling pathways and disease mechanisms .
2. Screening Libraries
This compound is included in various screening libraries for drug discovery. Its presence in libraries such as the CNS MPO Library indicates its potential utility in identifying new therapeutic agents targeting central nervous system disorders .
Material Science
1. Organic Electronics
Recent studies have explored the use of pyrazolo-based compounds in organic electronics due to their unique electronic properties. The incorporation of this compound into organic semiconductors has shown promise for developing efficient electronic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kochetkov et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth with modified pyrazolo derivatives. |
| Smith et al., 2021 | Antiviral Properties | Identified potential inhibition of viral replication mechanisms. |
| Zhang et al., 2022 | Neuroprotective Effects | Found protective effects against oxidative stress in neuronal models. |
Mechanism of Action
The mechanism by which 3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves its interaction with molecular targets. It may inhibit specific enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are highly dependent on substituent groups. Below is a comparative analysis:
Key Observations :
- Anticancer Activity : Compound 10e (3,6-dimethyl-1-phenyl) demonstrates significant potency, suggesting bulky substituents at positions 3 and 6 may enhance activity .
Commercial Availability and Purity
Several derivatives are available as research chemicals:
- Target Compound: Not explicitly listed, but analogs like 1-tert-butyl-6-hydrazinyl- (C₉H₁₄N₆O, 95% purity) and 5-amino-1-methyl- (95% purity) are commercially available .
- Purity Standards : Most suppliers (e.g., Enamine Ltd) provide ≥95% purity for screening purposes .
Biological Activity
3-Methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound is being studied for its role as a lead compound in drug development, especially in targeting specific enzymes involved in disease processes such as cancer.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 204.22 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of various kinases, which are enzymes that play critical roles in cellular signaling pathways. The inhibition of these kinases can lead to significant downstream effects in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives have been synthesized and tested for their ability to inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.
Case Study: EGFR Inhibition
A study published in August 2022 demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cell lines. Among these derivatives, one compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant. This compound also induced apoptosis and arrested the cell cycle at the S and G2/M phases, indicating its potential as a therapeutic agent in cancer treatment .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | 0.016 | EGFR WT |
| Compound B | Pyrazolo[3,4-d]pyrimidine derivative | 0.236 | EGFR T790M |
| Compound C | Other kinase inhibitor | Varies | Various |
Q & A
Q. What are the established synthetic routes for 3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield and purity?
The compound is synthesized via cyclization and functionalization of pyrazolo[3,4-d]pyrimidin-4-one scaffolds. Key steps include:
- Reflux in HCONH₂ : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives undergo cyclization under reflux with formamide to form the pyrazolo[3,4-d]pyrimidin-4-one core .
- Methanesulfonylation : Post-cyclization, sulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Recrystallization from DMF or acetonitrile is critical for achieving >95% purity . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to minimize side reactions.
Q. How are structural and purity characteristics validated for this compound?
- 1H NMR and ESI-MS : Confirm the presence of methanesulfonyl (-SO₂CH₃) and methyl groups via characteristic peaks (e.g., singlet for -SO₂CH₃ at δ 3.3–3.5 ppm) .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formulas with deviations <0.4% .
Q. What are the key physicochemical properties (e.g., logP, pKa) relevant to its solubility and bioavailability?
- logP : -0.89 (pH 7.4), indicating moderate hydrophilicity .
- pKa : 8.87 (acidic proton at N1), influencing ionization in physiological conditions .
- Polar Surface Area (PSA) : 70.14 Ų, suggesting moderate membrane permeability . These properties guide formulation strategies for in vitro/in vivo studies, such as using DMSO for stock solutions and PBS for dilution.
Advanced Research Questions
Q. How does the methanesulfonyl group impact biological activity compared to other substituents in pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Enzyme Inhibition : The sulfonyl group enhances binding to hydrophobic pockets in target enzymes (e.g., PDE5 or xanthine oxidase) via van der Waals interactions. For example, sulfonyl-containing derivatives show IC₅₀ values ≤90 nM for PDE5, outperforming amino or hydroxyl analogs .
- Selectivity : Methanesulfonyl derivatives exhibit reduced off-target effects compared to bulkier substituents (e.g., benzyl), as shown in comparative molecular docking studies .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 11 µM vs. 90 nM in anticancer vs. PDE5 studies) arise from:
- Cell Line Variability : MCF-7 (breast cancer) vs. HEK293 (PDE5 overexpression models) have differing membrane transporters and metabolic profiles .
- Assay Conditions : Isotopic tracer methods (PDE5) vs. MTT assays (anticancer) differ in sensitivity to compound solubility and incubation time . Mitigation strategies include standardizing assay protocols (e.g., ATP levels, serum-free conditions) and validating results across multiple cell lines.
Q. How can computational tools (e.g., molecular docking, QSAR) predict the compound’s mechanism of action and optimize its scaffold?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE5 (PDB: 2H44) or xanthine oxidase (PDB: 1N5X). The methanesulfonyl group shows favorable binding energy (-8.2 kcal/mol) in PDE5’s catalytic pocket .
- QSAR Models : Train models on IC₅₀ data from analogs to prioritize substituents. For example, electron-withdrawing groups at C3 improve xanthine oxidase inhibition (R² = 0.82) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Racemization Risk : The pyrazolo[3,4-d]pyrimidin-4-one core is prone to epimerization under high-temperature or acidic conditions. Use low-temperature (0–5°C) sulfonylation and chiral HPLC to monitor enantiomeric excess .
- Byproduct Formation : Optimize halogenation (e.g., bromine in acetic acid) to avoid thiazoline byproducts, which reduce yield by 15–20% .
Methodological Considerations
Q. How to design SAR studies for this compound to balance potency and toxicity?
- Core Modifications : Test substituents at C3 (e.g., amino, halogen) and N1 (e.g., methyl, ethyl) to assess impacts on IC₅₀ and cytotoxicity .
- In Silico Toxicity Prediction : Use ProTox-II or ADMETLab to prioritize analogs with low hepatotoxicity (e.g., 3-fluoro derivatives show >50% survival in HepG2 at 10 µM) .
Q. What analytical techniques are critical for resolving structural ambiguities in analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
